

Large-scale synthesis considerations for CAS 473923-56-7

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate</i>
CAS No.:	473923-56-7
Cat. No.:	B1366211

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Application Notes & Protocols for Large-Scale Synthesis

Topic: Large-Scale Synthesis Considerations for CAS 473923-56-7

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Critical Advisory on CAS 473923-56-7

The Chemical Abstracts Service (CAS) number 473923-56-7 is associated with significant ambiguity across publicly accessible chemical databases and commercial suppliers.

Investigations have linked this CAS number to at least two distinct chemical entities: **tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate** and 4-(4-methylpiperazin-1-yl)aniline. This discrepancy presents a critical challenge for procurement, process development, and regulatory submission.

This guide, therefore, takes a comprehensive approach by providing detailed large-scale synthesis considerations for both potential compounds. It is imperative for any researcher or organization to independently verify the precise molecular identity of their material through rigorous analytical characterization (e.g., NMR, MS, elemental analysis) before commencing any scale-up activities. This document is structured into two main parts, each dedicated to one of the candidate molecules, to provide maximum utility while acknowledging the existing data conflict.

Part 1: Large-Scale Synthesis of **tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate**

Introduction and Strategic Importance

tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a Boc-protecting group and a primary alcohol offers orthogonal handles for subsequent chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents[1][2][3]. For instance, it serves as a crucial intermediate for synthesizing inhibitors of human epidermal growth factor receptor kinases[4].

The primary challenge in its large-scale synthesis lies in controlling stereochemistry (if a specific enantiomer is required) and ensuring a safe, efficient reduction of a carboxylic acid derivative without compromising the labile Boc-protecting group.

Recommended Scalable Synthetic Protocol

The most robust and scalable approach to synthesize the racemic compound involves the reduction of a commercially available carboxylic acid precursor. This method avoids more complex or hazardous reagents and is amenable to standard industrial equipment.

Reaction Scheme: 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid → **tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate**

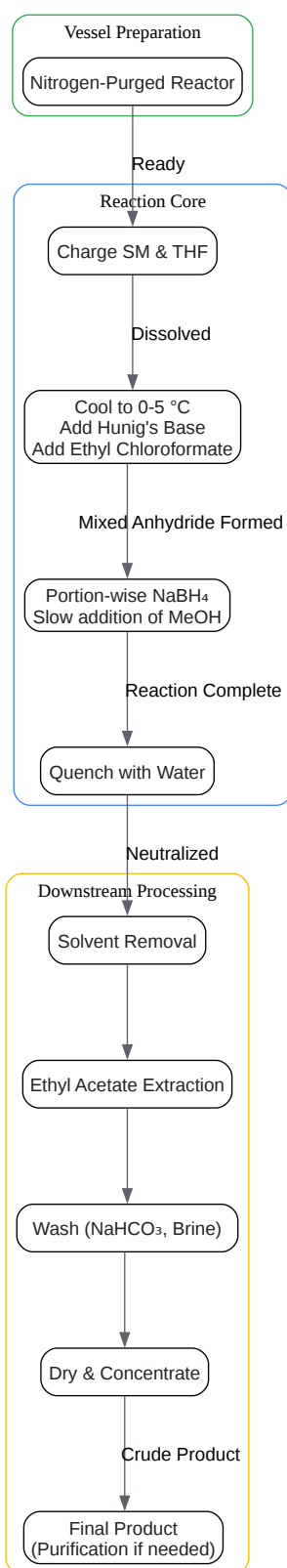
Protocol: A detailed synthesis protocol is described for the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid[3].

- **Vessel Preparation:** Ensure a clean, dry, nitrogen-purged reactor equipped with overhead stirring, a temperature probe, and a controlled addition funnel.
- **Reagent Charge:** Charge the reactor with 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF, ~8-10 L/kg).
- **Activation:** Cool the mixture to 0-5 °C. Add a tertiary amine base like N,N-Diisopropylethylamine (Hunig's base, 2.5 eq) followed by the slow, controlled addition of ethyl chloroformate (1.2 eq) while maintaining the internal temperature below 10 °C. The formation of a mixed anhydride activates the carboxylic acid for reduction.
- **Reduction:** After stirring for 1-2 hours, sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise, ensuring the temperature does not exceed 20 °C. Following this, methanol (MeOH, ~2 L/kg of starting material) is slowly added to facilitate the reduction. This step is exothermic and requires careful monitoring.
- **Quench & Workup:** The reaction is stirred for 1-2 hours at room temperature. The reaction is then carefully quenched by the slow addition of water or saturated ammonium chloride solution.
- **Extraction & Isolation:** The organic solvents are removed under reduced pressure. The resulting aqueous residue is extracted with a suitable solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- **Purification:** The crude product, typically an oil or a low-melting solid, can be purified by silica gel chromatography on a large scale or, if purity is sufficient, carried forward directly.

Critical Process Parameters

Parameter	Recommended Range	Justification & Causality
Temperature (Activation)	0-10 °C	Prevents degradation of the mixed anhydride intermediate and minimizes side reactions.
Temperature (Reduction)	< 20 °C	Controls the exotherm from the reaction of NaBH ₄ and subsequent methanol addition, ensuring safety and preventing Boc-deprotection.
Reagent Equivalents	See Protocol	Stoichiometry is optimized for high conversion while managing cost and downstream purification. Excess NaBH ₄ ensures complete reduction.
Solvent Selection	THF, Ethyl Acetate	THF is an excellent solvent for both the starting material and intermediates. Ethyl acetate is used for extraction due to its favorable partition coefficient and ease of removal.
Quench Strategy	Slow addition of H ₂ O	Safely neutralizes excess reducing agent and hydrolyzes any remaining activated species.

Experimental Workflow Diagram



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Caption: Scalable workflow for ***tert*-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate**.

Part 2: Large-Scale Synthesis of 4-(4-methylpiperazin-1-yl)aniline

Introduction and Strategic Importance

4-(4-Methylpiperazin-1-yl)aniline is a versatile intermediate widely used in the synthesis of pharmaceuticals, particularly kinase inhibitors for oncology and antiviral agents^{[5][6]}. The molecule combines an aniline moiety, which is a common pharmacophore and a synthetic handle for amide bond formation or further aryl functionalization, with a methylpiperazine group that often enhances solubility and receptor binding.

The key to a successful large-scale synthesis is the efficient and safe reduction of the corresponding nitroaromatic precursor. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and favorable waste profile (the only byproduct is water).

Recommended Scalable Synthetic Protocol

The industrial synthesis of this aniline derivative is dominated by the catalytic hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine.

Reaction Scheme: 1-methyl-4-(4-nitrophenyl)piperazine → 4-(4-methylpiperazin-1-yl)aniline

Protocol: A typical procedure for catalytic hydrogenation achieving high yields is as follows^[5].

- **Reactor Setup:** A hydrogenation-rated reactor (e.g., a stainless steel autoclave) is required. The vessel must be equipped with high-torque agitation (e.g., a gas-entraining impeller), a heating/cooling jacket, and connections for hydrogen gas, nitrogen, and vacuum.
- **Catalyst & Reagent Loading:** The reactor is charged with the starting material, 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq), and a suitable solvent such as methanol or ethanol (~10-15 L/kg). The catalyst, typically 5% Palladium on Carbon (Pd/C, ~1-5 mol% loading, 50% wet), is added as a slurry in the same solvent.
- **Inerting:** The reactor headspace is purged several times with nitrogen to remove all oxygen, followed by a vacuum hold test to ensure vessel integrity.

- **Hydrogenation:** The reactor is pressurized with hydrogen gas (typically 50-100 psi or 0.3-0.7 MPa). The mixture is heated to 40-60 °C and agitated vigorously. Reaction progress is monitored by the cessation of hydrogen uptake and confirmed by in-process analysis (e.g., HPLC, TLC).
- **Post-Reaction Purge:** Upon completion, the reactor is cooled, the hydrogen pressure is vented, and the headspace is purged again with nitrogen.
- **Catalyst Filtration:** The reaction mixture is filtered through a bed of celite or a dedicated catalyst filtration system to remove the palladium catalyst. This is a critical step to prevent catalyst fires; the filter cake must be kept wet with solvent at all times and handled according to established safety protocols for pyrophoric catalysts.
- **Isolation:** The filtrate is concentrated under reduced pressure to yield the desired product, 4-(4-methylpiperazin-1-yl)aniline, often as a solid. Purity is typically very high (>98%), and further purification may not be necessary[5].

Critical Process Parameters

Parameter	Recommended Range	Justification & Causality
Hydrogen Pressure	50-100 psi (0.3-0.7 MPa)	Higher pressure increases the rate of reaction by improving hydrogen solubility in the solvent. The optimal pressure balances reaction time and equipment rating.
Temperature	40-60 °C	Provides sufficient thermal energy to drive the reaction at a reasonable rate without promoting side reactions or solvent loss.
Catalyst Loading	1-5 mol% (5% Pd/C)	Balances reaction speed with cost and the burden of removal. Lower loadings are possible but may extend reaction times significantly.
Agitation Speed	High (Gas-entraining)	Critical for suspending the catalyst and ensuring efficient gas-liquid mass transfer, which is often the rate-limiting step in large-scale hydrogenations.
Catalyst Handling	Wet filtration, N ₂ blanket	Palladium on carbon is pyrophoric when dry and exposed to air. Strict adherence to safety protocols is mandatory to prevent fires.

Process Safety & Analytical Considerations

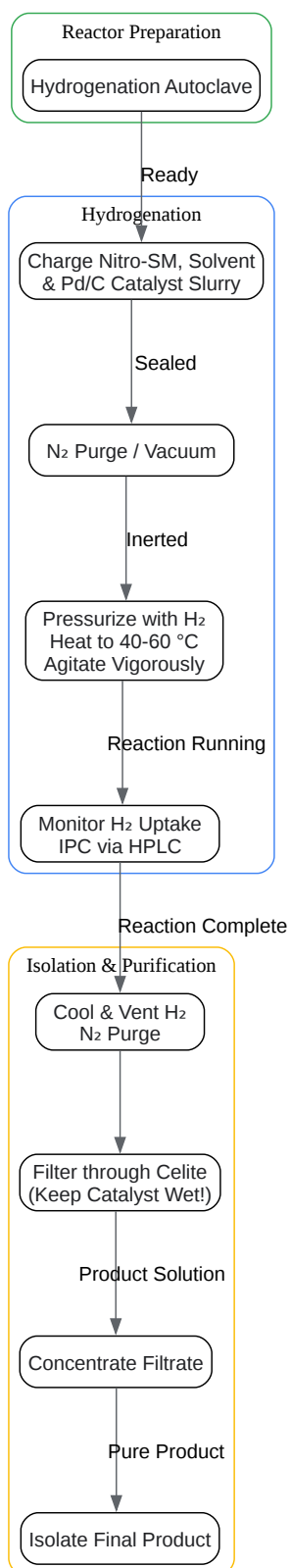
Safety: The primary hazard is the handling of flammable hydrogen gas under pressure and the pyrophoric nature of the Pd/C catalyst[7][8][9]. All equipment must be properly grounded to prevent static discharge. Personnel must be trained in handling high-pressure gas and

pyrophoric solids. A safety data sheet indicates the final product causes severe skin burns and eye damage[4][7][8][9].

Analytical Monitoring:

- In-Process Control (IPC): HPLC is the method of choice to monitor the disappearance of the starting material and the appearance of the product. A sample can be taken after hydrogen uptake ceases to confirm completion.
- Final Product QC: The final product should be analyzed for purity (HPLC), identity (^1H NMR, MS), and residual palladium content (ICP-MS), which is a critical specification for pharmaceutical intermediates.

Experimental Workflow Diagram



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Caption: Scalable workflow for 4-(4-methylpiperazin-1-yl)aniline via catalytic hydrogenation.

Conclusion

This document provides robust, scalable synthesis protocols for the two primary compounds associated with CAS 473923-56-7. For **tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate**, the key considerations are controlled temperature during the activation and reduction steps to ensure selectivity and protect the Boc group. For 4-(4-methylpiperazin-1-yl)aniline, the process is dominated by the safe and efficient execution of a catalytic hydrogenation, with paramount importance placed on catalyst handling and gas-liquid mass transfer. Researchers and drug development professionals must first resolve the identity of their target molecule before applying the relevant protocol outlined herein.

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